Cas no 3394-36-3 (Benzobthiophen-3-ylamine Hydrochloride)

Benzobthiophen-3-ylamine Hydrochloride is a heterocyclic organic compound featuring a benzothiophene core with an amine functional group at the 3-position, stabilized as its hydrochloride salt. This derivative is of interest in pharmaceutical and materials research due to its structural versatility and potential as a building block for bioactive molecules. The hydrochloride form enhances solubility and stability, facilitating handling and storage. Its well-defined crystalline properties ensure consistent reactivity, making it suitable for synthetic applications, including the development of kinase inhibitors, receptor modulators, and other therapeutic agents. The compound’s purity and reliable performance underscore its utility in medicinal chemistry and industrial R&D.
Benzobthiophen-3-ylamine Hydrochloride structure
3394-36-3 structure
Product Name:Benzobthiophen-3-ylamine Hydrochloride
CAS No:3394-36-3
MF:C8H8ClNS
MW:185.673819541931
MDL:MFCD18157696
CID:838876
PubChem ID:12293663
Update Time:2025-06-29

Benzobthiophen-3-ylamine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Benzo[b]thiophen-3-aminehydrochloride
    • Benzo[b]thiophen-3-ylamine hydrochloride
    • Benzo[b]thiophen-3-ylamine, HCl
    • 1-benzothiophen-3-amine hydrochloride
    • AK-28603
    • ANW-50567
    • BENZO[B]THIOPHEN-3-AMINE HCL
    • CTK8B5851
    • 1-benzothiophen-3-amine;hydrochloride
    • BS-28407
    • 3-aminobenzo[b]thiophene hydrochloride
    • SCHEMBL15910606
    • CS-0156017
    • MFCD18157696
    • DTXSID80485210
    • AKOS015919845
    • 3394-36-3
    • Benzo[b]thiophen-3-amine hydrochloride
    • Benzobthiophen-3-ylamine Hydrochloride
    • MDL: MFCD18157696
    • Inchi: 1S/C8H7NS.ClH/c9-7-5-10-8-4-2-1-3-6(7)8;/h1-5H,9H2;1H
    • InChI Key: DDITYYPIADDMFF-UHFFFAOYSA-N
    • SMILES: Cl.S1C=C(C2C=CC=CC1=2)N

Computed Properties

  • Exact Mass: 185.00674
  • Monoisotopic Mass: 185.0065981g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.3Ų

Experimental Properties

  • PSA: 26.02

Benzobthiophen-3-ylamine Hydrochloride Security Information

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Benzobthiophen-3-ylamine Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:3394-36-3)Benzobthiophen-3-ylamine Hydrochloride
Order Number:A875139
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:45
Price ($):219.0/850.0
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Additional information on Benzobthiophen-3-ylamine Hydrochloride

Benzobthiophen-3-ylamine Hydrochloride: A Comprehensive Overview

Benzobthiophen-3-ylamine Hydrochloride, also known by its CAS number 3394-36-3, is a significant compound in the field of organic chemistry. This compound has garnered attention due to its unique properties and potential applications in various scientific domains. In this article, we will delve into the structural characteristics, synthesis methods, and recent advancements related to Benzobthiophen-3-ylamine Hydrochloride, ensuring a thorough understanding of its significance in modern research.

The molecular structure of Benzobthiophen-3-ylamine Hydrochloride is characterized by a benzobthiophene ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiophene ring. The presence of the amine group at the 3-position of the benzobthiophene ring imparts unique electronic properties to the molecule. This structure makes it an interesting candidate for studies in material science, particularly in the development of advanced materials such as semiconductors and optoelectronic devices.

Recent research has highlighted the potential of Benzobthiophen-3-ylamine Hydrochloride in organic electronics. Scientists have explored its use in creating efficient organic field-effect transistors (OFETs) due to its high carrier mobility and stability under ambient conditions. Studies published in leading journals such as Nature Communications and Advanced Materials have demonstrated that this compound can serve as a building block for next-generation electronic devices, offering improved performance compared to traditional materials.

In addition to its electronic applications, Benzobthiophen-3-ylamine Hydrochloride has shown promise in the field of drug discovery. Its unique pharmacokinetic properties make it a potential candidate for developing new therapeutic agents. Researchers have investigated its ability to interact with specific biological targets, such as G-protein coupled receptors (GPCRs), which are critical in various disease pathways. Early-stage studies suggest that this compound could be tailored for use in treating conditions like cancer and neurodegenerative diseases.

The synthesis of Benzobthiophen-3-ylamine Hydrochloride involves a multi-step process that typically begins with the preparation of benzobthiophene derivatives. Recent advancements in synthetic chemistry have enabled more efficient and scalable methods for producing this compound. For instance, researchers have employed transition metal-catalyzed coupling reactions to achieve higher yields and better purity levels, which are essential for large-scale production.

From an environmental perspective, the ecological impact of Benzobthiophen-3-ylamine Hydrochloride has been a topic of interest. Studies have assessed its biodegradability and toxicity levels under various conditions. Results indicate that while it exhibits moderate biodegradability, further research is needed to fully understand its long-term effects on ecosystems. This information is crucial for regulatory bodies when determining safety protocols for handling and disposing of this compound.

In conclusion, Benzobthiophen-3-ylamine Hydrochloride (CAS No. 3394-36-3) stands out as a versatile compound with wide-ranging applications across multiple scientific disciplines. Its unique chemical structure, coupled with recent breakthroughs in synthesis and application studies, positions it as a key player in future technological advancements. As research continues to uncover new potentials for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3394-36-3)Benzobthiophen-3-ylamine Hydrochloride
A875139
Purity:99%/99%
Quantity:1g/5g
Price ($):219.0/850.0
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